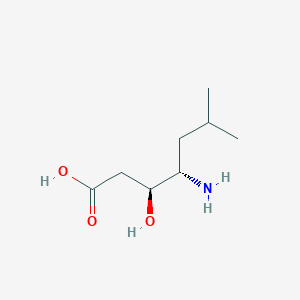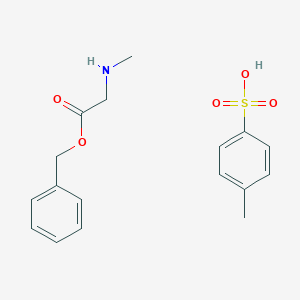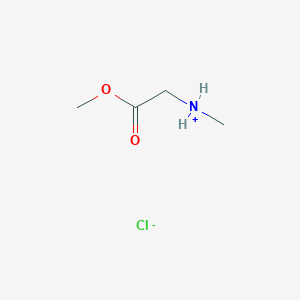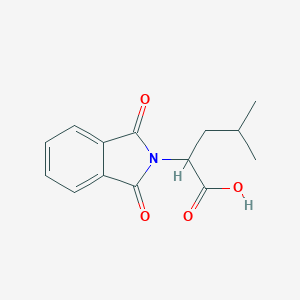
PHT-LEU-OH
概要
説明
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, also known as (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid, is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アミノ酸のエナンチオ選択的分離
N-フタロイル-L-ロイシンは、キラルポリスチレンの合成に使用されており、これはアミノ酸ラセミ混合物のエナンチオ選択的分離に適用できます。 この応用は、アミノ酸のキラリティが薬物の有効性と安全性に影響を与える可能性のある医薬品開発において重要です .
抗てんかん薬の合成
N-フタロイル-L-ロイシンの誘導体は合成され、ペントレンテトラゾール誘発発作マウスモデルにおいて抗てんかん活性について試験されました。 これは、てんかん治療のための新しい治療薬の開発におけるその潜在的な使用を示しています .
ラジカルを介したC–H官能基化
この化合物は、アザ化とハロゲン化のための可視光促進ラジカル反応系に関与しており、これは第三級脂肪族C–H結合を官能化する手法です。 この応用は、複雑な分子の修飾を可能にする有機合成と創薬において非常に重要です .
ペプチド化学
PHT-LEU-OHは、ペプチド化学においてアミノ酸誘導体として使用されます。 これは、特に鎖状に結合した2つ以上のアミノ酸からなる化合物であるペプチドの合成において、医薬品開発と創薬研究に役割を果たしています .
熱硬化性材料の開発
this compoundに直接関連していませんが、ポリヘキサヒドロトリアジン(PHT)は、縮合反応によって環境に優しい熱硬化性材料として開発されてきた材料の一種です。 これらの材料は非常に活性が高く、さまざまな産業用途に潜在的に使用できます .
生化学分析
Biochemical Properties
N-Phthaloyl-L-Leucine has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used in the synthesis of chiral polystyrene microspheres, which are used for the enantioselective separation of amino acid racemic mixtures . This suggests that N-Phthaloyl-L-Leucine may have a role in biochemical reactions involving chiral separation .
Cellular Effects
Some studies suggest that derivatives of N-Phthaloyl-L-Leucine may have antiepileptic effects . These compounds were found to interact efficiently with the GABA A receptor, leading to increased latency time to the first symptom of a seizure . This suggests that N-Phthaloyl-L-Leucine may influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
It is known that its derivatives can interact with the GABA A receptor . This interaction is thought to be responsible for the observed antiepileptic effects
Temporal Effects in Laboratory Settings
It is known that its derivatives can have antiepileptic effects
Dosage Effects in Animal Models
It is known that its derivatives can have antiepileptic effects
Metabolic Pathways
It is known that its derivatives can interact with the GABA A receptor
Transport and Distribution
It is known that its derivatives can interact with the GABA A receptor
Subcellular Localization
It is known that its derivatives can interact with the GABA A receptor
特性
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSZIHTPMEZAP-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-38-7 | |
| Record name | N-Phthaloyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
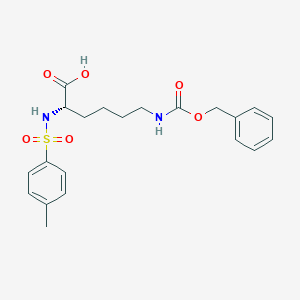
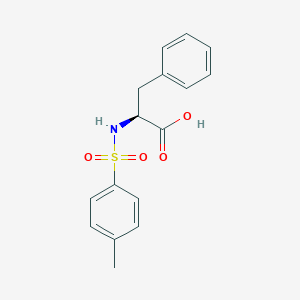
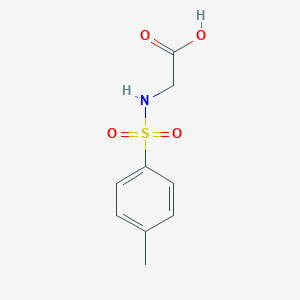

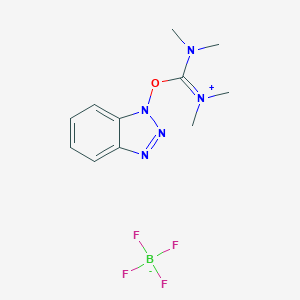
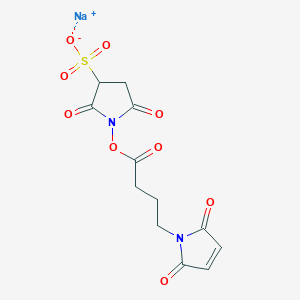
![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
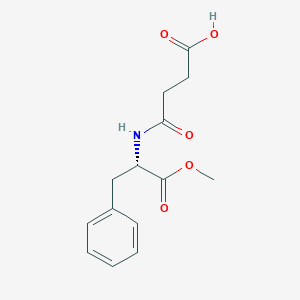
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)
